

# **KER-050 (Elritercept): A Ligand Trap for Hematological Disorders**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TP-050    |           |
| Cat. No.:            | B12410530 | Get Quote |

KER-050 is an investigational therapeutic designed to treat cytopenias, such as anemia and thrombocytopenia, by modulating the transforming growth factor-beta (TGF- $\beta$ ) superfamily signaling pathway. It acts as a ligand trap, binding to and inhibiting a subset of TGF- $\beta$  ligands that negatively regulate hematopoiesis.

#### In-Vitro & In-Vivo Performance Data



| Parameter                             | In-Vitro/In-Vivo | Model                       | Key Results                                                                                                                                       | Reference |
|---------------------------------------|------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Red Blood Cell<br>(RBC)<br>Production | In-Vivo          | Cynomolgus<br>Monkeys       | Dose-dependent increases in RBC number, hematocrit, and hemoglobin observed after subcutaneous administration.                                    | [1]       |
| Platelet Count                        | In-Vivo          | Healthy Human<br>Volunteers | Robust, dosedependent increases in platelet count observed after a single dose. A dose of 4.5 mg/kg resulted in an increase of ≥30 x 10° cells/L. | [1]       |
| Erythroid<br>Maturation               | In-Vivo          | C57BL/6 Mice                | Promotes terminal maturation of late-stage erythroid precursors and expands the early-stage precursor population.                                 | [2]       |
| Thrombopoiesis                        | In-Vivo          | C57BL/6 Mice                | A single 10 mg/kg intraperitoneal dose resulted in a >2-fold increase in                                                                          | [3]       |



|                                          |          |                            | circulating platelet counts and percent of CD41+ bone marrow cells (megakaryocyte marker) at 12 hours post- treatment.                                         |     |
|------------------------------------------|----------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Proplatelet<br>Formation                 | In-Vitro | Mouse Bone<br>Marrow Cells | RKER-050 increased the percentage of megakaryocytes producing proplatelets and partially rescued the inhibitory effects of Activin A on proplatelet formation. | [3] |
| Clinical Efficacy<br>(Lower-Risk<br>MDS) | In-Vivo  | Human Phase 2<br>Trial     | 51.8% of evaluable patients achieved an overall erythroid response.                                                                                            | [4] |
| Clinical Efficacy<br>(Myelofibrosis)     | In-Vivo  | Human Phase 2<br>Trial     | Treatment with KER-050 at 0.75 mg/kg resulted in increased reticulocytes and platelets.                                                                        |     |

## **Experimental Protocols**



- In-Vivo Murine Studies (Thrombopoiesis): 8-14-week-old C57BL/6 mice received a single intraperitoneal dose of RKER-050 (a research form of KER-050) at 10 mg/kg. Platelet number, percentage of CD41+ cells, and ploidy were assessed at multiple timepoints postdose[3].
- In-Vitro Proplatelet Formation Assay: Lineage-negative cells were isolated from the bone
  marrow of untreated mice and cultured with thrombopoietin and hirudin for 3 days. Enriched
  megakaryocytes were then cultured with vehicle, RKER-050, Activin A, or a combination for
  16-18 hours to assess the percentage of megakaryocytes producing proplatelets[3].
- Phase 2 Clinical Trial in Lower-Risk MDS: Patients with very low-, low-, or intermediate-risk myelodysplastic syndromes received KER-050. The safety and efficacy were evaluated, with the primary efficacy endpoint being erythroid response[4][5].

#### **Signaling Pathway and Experimental Workflow**

Below are diagrams illustrating the mechanism of action of KER-050 and a generalized workflow for its evaluation.





Click to download full resolution via product page

Caption: KER-050 Mechanism of Action.





Click to download full resolution via product page

Caption: General Drug Development Workflow.

# NS-050/NCNP-03: An Exon-Skipping Therapy for Duchenne Muscular Dystrophy

NS-050/NCNP-03 is an investigational antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 50 skipping. By inducing the cellular machinery to "skip" over exon 50 of the dystrophin pre-mRNA, it aims to restore the reading frame and enable the production of a truncated but functional dystrophin protein.



#### In-Vitro & In-Vivo Performance Data

Quantitative in-vitro and in-vivo data on the efficacy of NS-050/NCNP-03 are not yet publicly available as the Phase 1/2 clinical trial (Meteor50) is currently ongoing. The primary objectives of this trial are to assess safety, tolerability, pharmacokinetics, and dystrophin protein levels in skeletal muscle[6][7].

| Parameter                     | In-Vitro/In-Vivo | Model                     | Key Endpoints                                                     | Reference |
|-------------------------------|------------------|---------------------------|-------------------------------------------------------------------|-----------|
| Dystrophin<br>Production      | In-Vivo          | Ambulant Boys<br>with DMD | Quantification of dystrophin protein in skeletal muscle biopsies. | [6]       |
| Muscle Strength<br>& Mobility | In-Vivo          | Ambulant Boys<br>with DMD | Assessment of muscle function and mobility.                       | [7]       |
| Safety &<br>Tolerability      | In-Vivo          | Ambulant Boys<br>with DMD | Monitoring of adverse events.                                     | [6]       |

## **Experimental Protocols**

- Meteor50 Phase 1/2 Clinical Trial: A two-part, multicenter study in ambulant boys aged ≥4 to
   <15 years with a confirmed DMD gene mutation amenable to exon 50 skipping.</li>
  - Part 1: Randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate safety, tolerability, and pharmacokinetics. Participants receive escalating intravenous doses of NS-050/NCNP-03 or placebo once weekly[8].
  - Part 2: Open-label study where participants receive the maximum tolerated dose once weekly for 24 weeks to evaluate dystrophin protein levels and clinical efficacy[6].

### **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: NS-050 Mechanism of Action.

# TP-05 (Lotilaner): An Oral Prophylactic for Lyme Disease

TP-05 is an oral formulation of lotilaner, an anti-parasitic agent, being investigated for the prevention of Lyme disease. It is designed to kill ticks that attach to the body before they can



transmit the Borrelia burgdorferi bacterium.

### **In-Vitro & In-Vivo Performance Data**



| Parameter                     | In-Vitro/In-Vivo | Model                       | Key Results                                                                                                                                                    | Reference |
|-------------------------------|------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Tick Killing<br>Efficacy      | Ex-Vivo          | Human Serum                 | Serum from subjects dosed with TP-05 demonstrated killing of adult and nymph ticks as early as 2 hours post-dose, with a sustained effect observed at Day 151. | [9][10]   |
| Tick Mortality<br>(Phase 2a)  | In-Vivo          | Healthy Human<br>Volunteers | Day 1: Mean tick<br>mortality of<br>97.0% (high<br>dose) and 92.0%<br>(low dose) vs.<br>5.0% for placebo<br>(p < 0.0001).                                      | [11]      |
| Tick Mortality<br>(Phase 2a)  | In-Vivo          | Healthy Human<br>Volunteers | Day 30: Mean tick mortality of 89.0% (high dose) and 91.0% (low dose) vs. 9.0% for placebo (p < 0.001).                                                        | [11][12]  |
| Pharmacokinetic<br>s (Tmax)   | In-Vivo          | Healthy Human<br>Volunteers | Tmax under fed conditions ranged from 5-8 hours post-dose.                                                                                                     | [9][10]   |
| Pharmacokinetic s (Half-life) | In-Vivo          | Healthy Human<br>Volunteers | Approximately 8 weeks.                                                                                                                                         | [9][10]   |
| Safety                        | In-Vivo          | Healthy Human<br>Volunteers | Generally safe and well-                                                                                                                                       | [9][10]   |



tolerated in a

Phase 1b study.

The most

common

treatment-

emergent

adverse event

was headache.

## **Experimental Protocols**

- Phase 1b "Callisto" Trial: A randomized, double-blind, single- and multiple-ascending dose study in healthy subjects to evaluate the safety, tolerability, food-effect, and pharmacokinetics of TP-05. An ex-vivo tick killing model was used, where ticks were fed on serum from dosed subjects[9][13].
- Phase 2a "Carpo" Trial: A randomized, double-blind, placebo-controlled trial to evaluate the efficacy of a single dose of TP-05 in killing sterile, non-disease carrying ticks attached to the skin of healthy volunteers. Tick mortality was assessed 24 hours after placement at Day 1 and Day 30[11][12].

#### Signaling Pathway and Experimental Workflow



Click to download full resolution via product page

Caption: TP-05 Mechanism of Action.





Click to download full resolution via product page

Caption: TP-05 Clinical Trial Workflow.

## **Comparative Summary**

While a direct head-to-head comparison is not feasible due to their different therapeutic indications and mechanisms of action, the following table summarizes the key characteristics of each compound.



| Feature             | KER-050<br>(Elritercept)                 | NS-050/NCNP-03                                   | TP-05 (Lotilaner)                                   |
|---------------------|------------------------------------------|--------------------------------------------------|-----------------------------------------------------|
| Therapeutic Area    | Hematology (Anemia,<br>Thrombocytopenia) | Rare Disease<br>(Duchenne Muscular<br>Dystrophy) | Infectious Disease<br>(Lyme Disease<br>Prophylaxis) |
| Mechanism of Action | TGF-β Superfamily<br>Ligand Trap         | Antisense<br>Oligonucleotide (Exon<br>Skipping)  | GABA-gated Chloride<br>Channel Inhibitor            |
| Target              | Activin A, Activin B,<br>GDF8, GDF11     | Dystrophin pre-mRNA<br>(Exon 50)                 | Parasite-specific GABA-gated Chloride Channels      |
| Primary Effect      | Promotes<br>hematopoiesis                | Production of truncated, functional dystrophin   | Kills ticks                                         |
| Development Stage   | Phase 2 Clinical Trials                  | Phase 1/2 Clinical<br>Trial                      | Phase 2a Clinical Trial<br>Completed                |

This guide provides a snapshot of the publicly available data for KER-050, NS-050, and TP-05. As clinical development for these compounds is ongoing, further data will become available that will allow for a more comprehensive understanding of their respective safety and efficacy profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Document [sec.gov]
- 2. Paper: Ker-050, a Novel Inhibitor of Tgfβ Superfamily Signaling, Induces Red Blood Cell Production By Promoting Multiple Stages of Erythroid Differentiation [ash.confex.com]



- 3. P1410: RKER-050, A NOVEL INHIBITOR OF TGF-B SUPERFAMILY SIGNALING, INDUCED PLATELET PRODUCTION IN HEALTHY MOUSE MEGAKARYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Keros Therapeutics Presents Clinical Data from its KER-050 Program at the 65th American Society of Hematology Annual Meeting and Exposition Keros Therapeutics [ir.kerostx.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. neurologylive.com [neurologylive.com]
- 8. nspharma.com [nspharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 2520. A Phase 1b Study of the Safety, Pharmacokinetics, and Ex Vivo Tick Killing of the Lyme Prophylaxis Candidate TP-05 PMC [pmc.ncbi.nlm.nih.gov]
- 11. vax-before-travel.com [vax-before-travel.com]
- 12. Positive Phase 2a Carpo Trial Outcomes for TP-05 Lyme Disease Prevention [synapse.patsnap.com]
- 13. Tarsus Announces Positive Topline Data from Phase 1b Callisto Trial & Initiates Phase 2a Carpo Human Tick Kill Trial Evaluating TP-05, a Novel, Oral Therapeutic for the Prevention of Lyme Disease [drug-dev.com]
- To cite this document: BenchChem. [KER-050 (Elritercept): A Ligand Trap for Hematological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410530#comparative-analysis-of-tp-050-s-in-vitro-and-in-vivo-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com